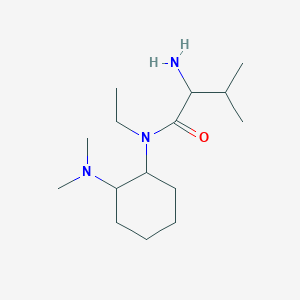
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Amino Group: The amino group is introduced via reductive amination, using appropriate amines and reducing agents.
Formation of the Butanamide Moiety: This step involves the acylation of the amine with a suitable acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methyl-3-methylbutanamide
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-ethylbutanamide
Uniqueness
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide is unique due to its specific structural features, such as the combination of the cyclohexyl ring and the butanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H31N3O |
|---|---|
Peso molecular |
269.43 g/mol |
Nombre IUPAC |
2-amino-N-[2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C15H31N3O/c1-6-18(15(19)14(16)11(2)3)13-10-8-7-9-12(13)17(4)5/h11-14H,6-10,16H2,1-5H3 |
Clave InChI |
BFZCJDZRIBIADC-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1N(C)C)C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















